

A Preclinical Comparative Analysis of SHP2 Inhibitors: II-B08 vs. TNO155

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Compound of Interest

Compound Name: II-B08

Cat. No.: B1674430

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In the landscape of targeted cancer therapy, the protein tyrosine phosphatase SHP2 has emerged as a critical signaling node and a promising drug target. Its role in mediating cell proliferation and survival through the RAS-MAPK pathway has spurred the development of small molecule inhibitors. This guide provides a comparative preclinical analysis of two such inhibitors, **II-B08** and TNO155, aimed at researchers, scientists, and drug development professionals.

Mechanism of Action and Biochemical Potency

Both **II-B08** and TNO155 target the SHP2 protein, but they exhibit different mechanisms of inhibition and potencies. TNO155 is an allosteric inhibitor, a class of compounds that bind to a site distinct from the active site, locking the enzyme in an inactive conformation. This mechanism can offer greater selectivity and improved pharmacological properties. In contrast, **II-B08** is a reversible and noncompetitive inhibitor, suggesting it also binds to an allosteric site but with different binding kinetics.

Biochemically, TNO155 demonstrates significantly higher potency against SHP2 in enzymatic assays compared to **II-B08**. The half-maximal inhibitory concentration (IC₅₀) for TNO155 is in the low nanomolar range, while **II-B08** exhibits an IC₅₀ in the micromolar range. Furthermore, the selectivity of **II-B08** against other phosphatases like SHP1 and PTP1B is modest, whereas allosteric inhibitors like TNO155 are generally designed for high selectivity.

Data Presentation: A Comparative Overview

The following tables summarize the available preclinical data for **II-B08** and TNO155, offering a side-by-side comparison of their key characteristics and performance in preclinical studies.

Table 1: Biochemical and Mechanistic Comparison

| Feature | II-B08 | TNO155 |
|---------------------|--------------------------------------|------------------------------|
| Mechanism of Action | Reversible, noncompetitive inhibitor | Allosteric inhibitor |
| SHP2 IC50 | 5.5 μ M ^[1] | 0.011 μ M ^[2] |
| SHP1 IC50 | 15.7 μ M ^[1] | Data not publicly available |
| PTP1B IC50 | 14.3 μ M ^[1] | Data not publicly available |

Table 2: Preclinical Pharmacokinetics of TNO155

| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (hours) | Oral Bioavailability (%) |
|---------|-----------------------|-------------------------------|-------------------|----------------------------------|
| Mouse | 24 | 3 | 2 | 78 ^[2] ^[3] |
| Rat | 15 | 7 | 8 | 100 ^[2] |
| Dog | 4 | 3 | 9 | >100 ^[2] |
| Monkey | 6 | 4 | 9 | 60 ^[2] |

No publicly available pharmacokinetic data was found for **II-B08**.

Table 3: Preclinical Efficacy Summary

| Compound | Cancer Model | Study Type | Key Findings |
|--------------------------------|----------------------|---|---|
| II-B08 | Glioblastoma | In vivo (mentioned) | Preclinical studies in glioblastoma multiforme models have been conducted, suggesting potential to cross the blood-brain barrier. Specific efficacy data is not detailed in the available literature. |
| EGFR inhibitor-resistant NSCLC | In vitro (mentioned) | Indicated to reduce Erk1/2 activation, suggesting a potential strategy for overcoming resistance. [4] | |
| TNO155 | Various Solid Tumors | In vitro & In vivo | Showed promise in combination with anti-PD-1, CDK4/6, KRAS G12C, and RAF/ERK inhibitors in solid tumor cell lines and patient-derived xenograft models. [2] |
| ALK-driven Neuroblastoma | In vitro & In vivo | Demonstrated synergistic activity with ALK inhibitors, reducing tumor growth in cell lines, zebrafish, and murine xenograft models. | |
| KRAS G12C mutant cancers | In vivo | In combination with a KRAS G12C inhibitor, shrank tumors in a | |

KRAS G12C non-small cell lung cancer (NSCLC) patient-derived xenograft (PDX) model.[\[5\]](#)

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are generalized protocols for key experiments cited in the evaluation of SHP2 inhibitors.

SHP2 Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of SHP2. Recombinant SHP2 protein is incubated with a substrate, such as a phosphorylated peptide or a small molecule substrate like p-nitrophenyl phosphate (pNPP), in the presence of varying concentrations of the inhibitor. The rate of substrate dephosphorylation is measured, typically through a change in absorbance or fluorescence. The IC₅₀ value, representing the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated from the dose-response curve.

Cell Proliferation Assay

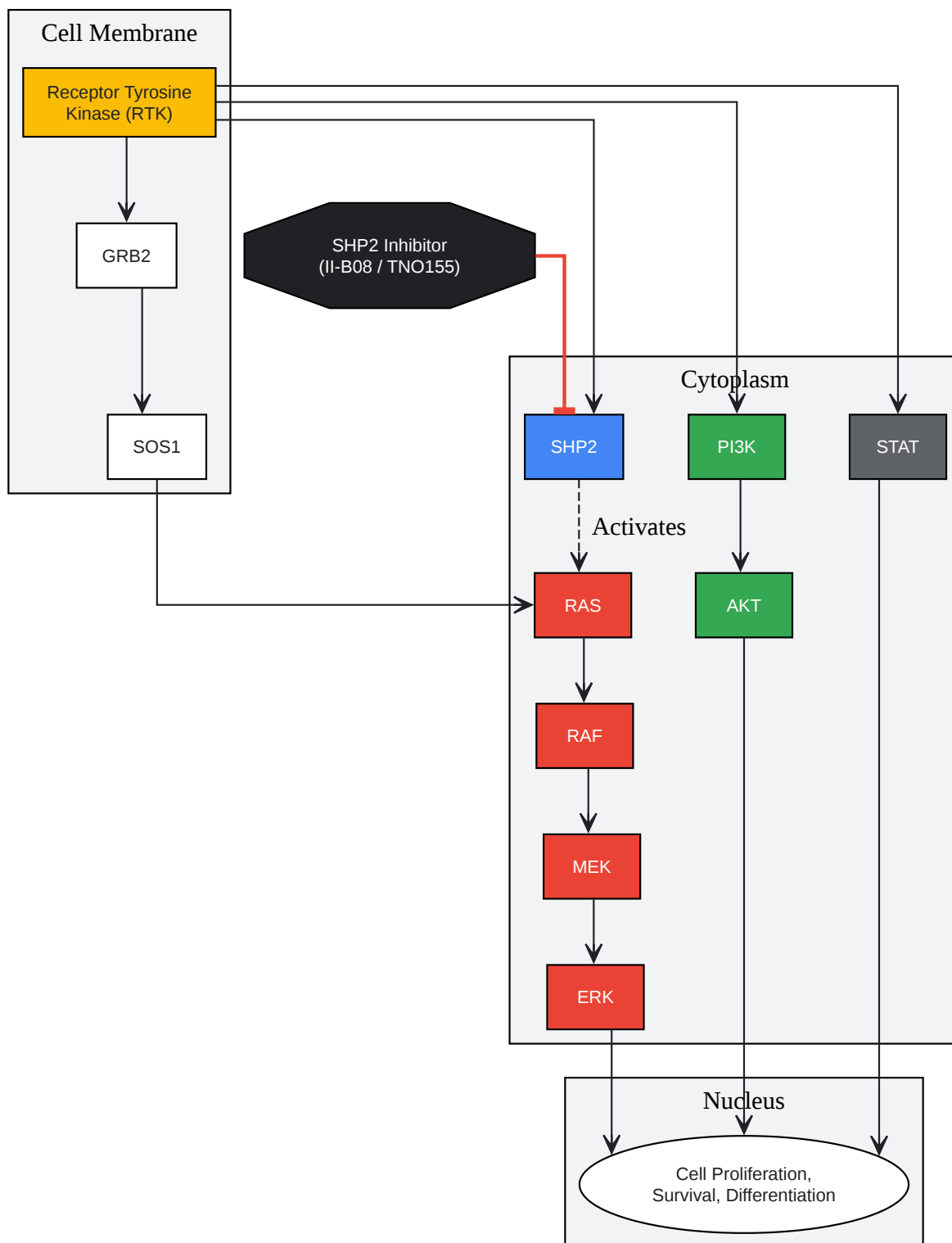
Cell proliferation assays assess the effect of a compound on the growth of cancer cell lines. Cells are seeded in multi-well plates and treated with a range of inhibitor concentrations for a defined period (e.g., 72 hours). Cell viability is then determined using various methods, such as the MTT assay, which measures metabolic activity, or by direct cell counting. The results are used to determine the concentration of the inhibitor that inhibits cell growth by 50% (GI₅₀).

In Vivo Tumor Xenograft Studies

To evaluate the in vivo efficacy of an inhibitor, human cancer cells are implanted into immunocompromised mice, typically subcutaneously. Once tumors are established, mice are treated with the inhibitor, a vehicle control, and potentially other therapeutic agents. Tumor volume is measured regularly throughout the study. At the end of the study, tumors may be excised for further analysis, such as western blotting to assess target engagement and downstream signaling.

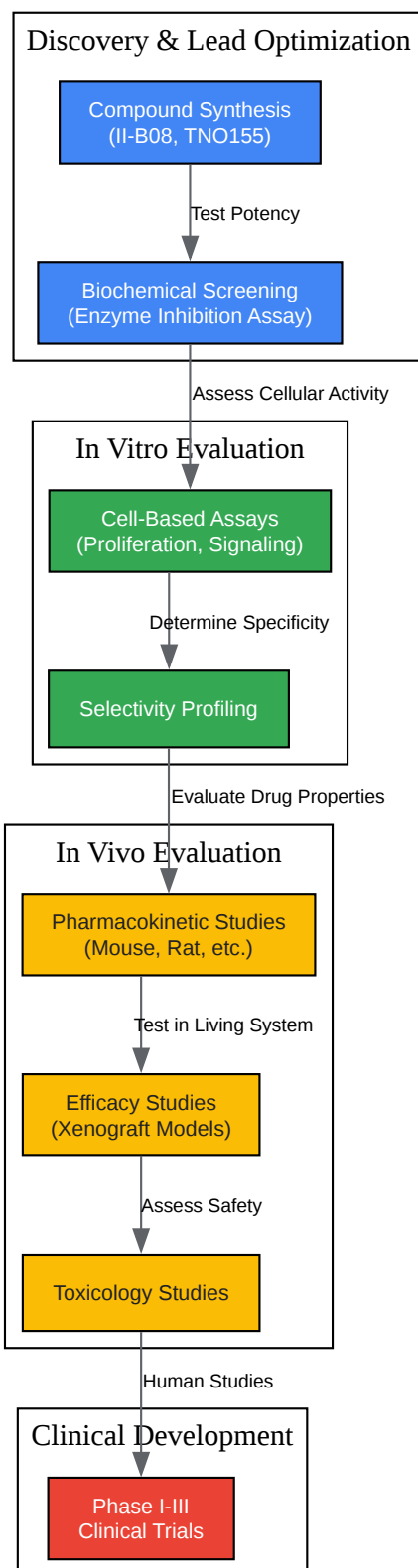
Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key concepts in SHP2 inhibitor research.



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SHP2 Signaling Pathway and Point of Inhibition.



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General Preclinical Workflow for SHP2 Inhibitors.

Conclusion

Based on the available preclinical data, TNO155 has a more extensively documented and potent profile compared to **II-B08**. Its allosteric mechanism of action, high biochemical potency, favorable pharmacokinetic properties across multiple species, and demonstrated in vivo efficacy, particularly in combination therapies, position it as a strong clinical candidate. The public data on **II-B08** is more limited, primarily focusing on its biochemical activity. While it shows inhibitory potential against SHP2, a comprehensive comparison of its preclinical performance with TNO155 is hampered by the lack of detailed in vitro and in vivo efficacy and pharmacokinetic data in the public domain. Further research and data disclosure would be necessary for a more direct and thorough comparative analysis.

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